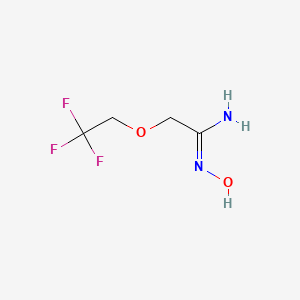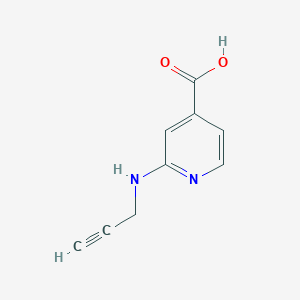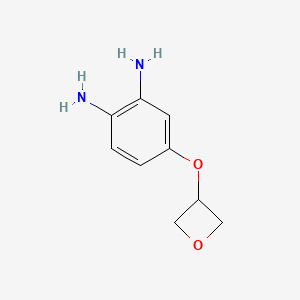
4-(Oxetan-3-yloxy)benzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Oxetan-3-yloxy)benzene-1,2-diamine is a chemical compound with the molecular formula C9H12N2O2 It features an oxetane ring, which is a four-membered cyclic ether, attached to a benzene ring substituted with two amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxetan-3-yloxy)benzene-1,2-diamine typically involves the formation of the oxetane ring followed by its attachment to the benzene ring. One common method is the intramolecular cyclization of appropriate precursors. For instance, the oxetane ring can be synthesized through [2+2] cycloaddition reactions, such as the Paternò–Büchi reaction, which involves the photochemical reaction of an alkene with a carbonyl compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent interest in research. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Oxetan-3-yloxy)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions, leading to ring-opening and formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxetane ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups would yield nitro derivatives, while nucleophilic substitution of the oxetane ring could lead to various substituted benzene derivatives .
Aplicaciones Científicas De Investigación
4-(Oxetan-3-yloxy)benzene-1,2-diamine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Oxetan-3-yloxy)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Oxetan-3-yloxy)benzene-1,3-diamine
- 4-(Oxetan-3-yloxy)benzene-1,4-diamine
- 4-(Oxetan-3-yloxy)benzene-1,2-diol
Uniqueness
4-(Oxetan-3-yloxy)benzene-1,2-diamine is unique due to the specific positioning of the amino groups on the benzene ring, which can influence its reactivity and interaction with biological targets. The presence of the oxetane ring also imparts distinct physicochemical properties, such as increased stability and the ability to undergo specific ring-opening reactions .
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
4-(oxetan-3-yloxy)benzene-1,2-diamine |
InChI |
InChI=1S/C9H12N2O2/c10-8-2-1-6(3-9(8)11)13-7-4-12-5-7/h1-3,7H,4-5,10-11H2 |
Clave InChI |
JFCOZDJNNVNKJW-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)OC2=CC(=C(C=C2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


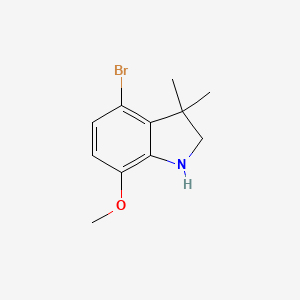
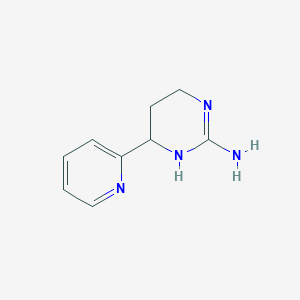
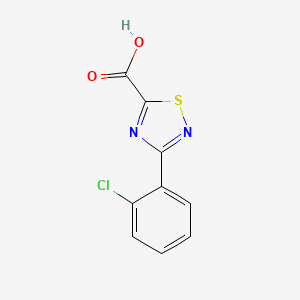

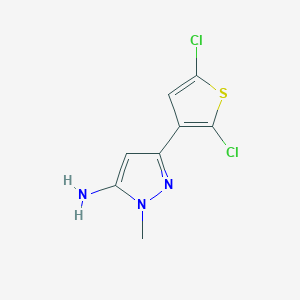
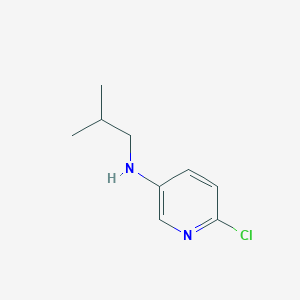
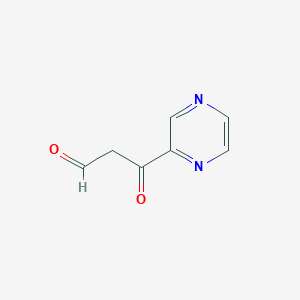
![6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13300711.png)
![9-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13300717.png)
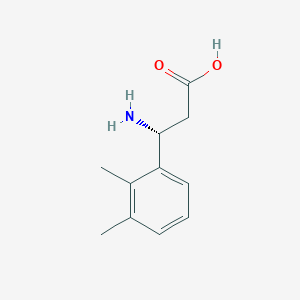

![5-Ethyl-3-iodo-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13300736.png)
